molecular formula C12H9ClN2O4 B2802382 Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 121582-56-7

Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2802382
M. Wt: 280.66
InChI Key: RHUSAFWPHHGXSS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the lengths and angles of the chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy might be used.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include the reactants and products, the conditions of the reaction, the mechanism, and the rate.



Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and specific rotation. Its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with other substances, would also be noted.


Scientific Research Applications

Antioxidant Potential

Chromones and their derivatives, including structures similar to methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate, have been recognized for their potent antioxidant activities. These compounds are naturally present in the human diet and are linked to a range of physiological activities beneficial for health, such as anti-inflammatory, antidiabetic, and anticancer properties. The antioxidant capabilities of these compounds are thought to neutralize active oxygen species and intercept free radical processes, potentially delaying or inhibiting cellular damage that leads to diseases. The structure-activity relationship studies suggest that the presence of a double bond and a carbonyl group in the chromone nucleus, along with specific hydroxyl groups, significantly contributes to radical scavenging activity. Methylation or glycosylation of these hydroxyl groups has been shown to decrease this activity, highlighting the importance of functional group arrangements for their biological efficacy (Yadav et al., 2014).

Drug Synthesis

Levulinic acid (LEV) and its derivatives offer a versatile platform for drug synthesis, providing a cost-effective and cleaner alternative for generating various value-added chemicals. These compounds, due to their carbonyl and carboxyl functional groups, enable the synthesis of medicinally active functional groups, including those structurally related to methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate. The flexibility and unique chemical properties of LEV derivatives have shown untapped potential in medicine, including cancer treatment and the creation of medical materials. The review emphasizes LEV's role in directly synthesizing drugs, synthesizing related derivatives for specific drug synthesis, and acting as linkers for pharmaceutical reagents to form pharmaceutical intermediates (Zhang et al., 2021).

Environmental Impact of Organochlorine Compounds

The environmental impact of chlorophenols, compounds closely related to the chlorophenyl group in methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate, has been extensively reviewed. These compounds exhibit moderate toxicity to aquatic and mammalian life, with considerable toxicity to fish upon long-term exposure. The persistence of chlorophenols in the environment can vary greatly depending on the presence of adapted microflora capable of biodegrading these compounds. Despite their biodegradability, chlorophenols' strong organoleptic effects and potential for bioaccumulation necessitate careful consideration of their environmental release and impacts (Krijgsheld & Gen, 1986).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-19-12(18)11-9(16)6-10(17)15(14-11)8-4-2-7(13)3-5-8/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUSAFWPHHGXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

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